molecular formula C16H12O B8555986 Dibenzo[a,e]cycloocten-5(6H)-one

Dibenzo[a,e]cycloocten-5(6H)-one

Cat. No.: B8555986
M. Wt: 220.26 g/mol
InChI Key: ULOQNVBGMWFWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[a,e]cycloocten-5(6H)-one: is an organic compound with the molecular formula C₁₆H₁₂O . It is a derivative of dibenzo[a,e]cyclooctene, characterized by the presence of a ketone group at the fifth position. This compound is notable for its unique structural features, including an eight-membered ring fused with two benzene rings, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[a,e]cycloocten-5(6H)-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitro compounds.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Dibenzo[a,e]cycloocten-5(6H)-one is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic reactions .

Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These compounds are investigated for their potential as therapeutic agents due to their unique structural features .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds .

Mechanism of Action

The mechanism of action of Dibenzo[a,e]cycloocten-5(6H)-one involves its interaction with molecular targets through its ketone group and aromatic rings. The compound can participate in various chemical reactions, such as nucleophilic addition and electrophilic substitution, due to the presence of the reactive ketone group. These interactions can lead to the formation of stable complexes with transition metals, which are crucial in catalytic processes .

Comparison with Similar Compounds

  • Dibenzo[a,e]cyclooctadiene
  • Dibenzo[a,e]cyclooctane
  • 5,6,11,12-Tetrahydrodibenzo[a,e]cyclooctene

Comparison: Dibenzo[a,e]cycloocten-5(6H)-one is unique due to the presence of the ketone group, which significantly alters its reactivity compared to its analogs. While dibenzo[a,e]cyclooctadiene and dibenzo[a,e]cyclooctane lack the ketone group, 5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene has additional hydrogen atoms, making it less reactive in certain chemical reactions .

Properties

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaen-2-one

InChI

InChI=1S/C16H12O/c17-16-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16/h1-10H,11H2

InChI Key

ULOQNVBGMWFWHG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=CC3=CC=CC=C3C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of oxalyl chloride (5 ml) in dry dichloromethane (75 ml) at -78° C. under nitrogen was added, dropwise. dimethyl sulphoxide (8.75 ml), and the solution stirred at -78° C. for 15 minutes. A solution of 5-hydroxy-dibenzo[a,e]cyclooctene (11.1 g) in dichloromethane (75 ml) was added over 5 minutes at -78° C. and the solution stirred for 15 minutes, then triethylamine (30 ml) was added and the mixture allowed to warm to room temperature. The mixture was washed with water (100 ml), 1N hydrochloric acid (50 ml) water (100 ml), brine (50 ml) then dried and evaporated to give the crude ketone which was recrystallised from ethyl alcohol/hexane (10.0 g), mp 112°-6 ° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8.75 mL
Type
reactant
Reaction Step Two
Name
5-hydroxy-dibenzo[a,e]cyclooctene
Quantity
11.1 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

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